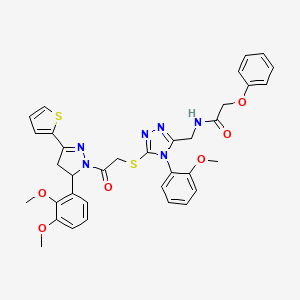

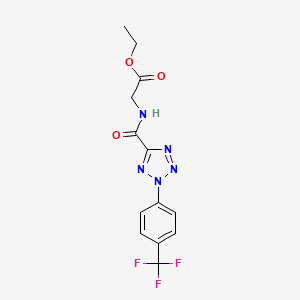

ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

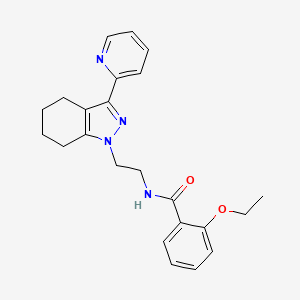

Synthesis Analysis

The synthesis of related compounds often involves direct synthesis methods such as the 3+2 annulation method described for substituted pyrazoles . Another approach is the photolysis of ethyl carboxylate derivatives in the presence of amines or alcohols, leading to products that suggest competing photolytic pathways . Additionally, the synthesis of thiazole-5-carboxylate esters from ethyl carboxylate derivatives in the presence of thioamides has been reported .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure of ethyl carboxylate derivatives can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking .

Chemical Reactions Analysis

Ethyl carboxylate derivatives can undergo various chemical reactions, including photolysis, which can lead to the formation of carbenes and subsequent capture by nucleophiles . The reactivity of these compounds towards active methylene reagents can yield a variety of heterocyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives can be studied using different spectroscopic techniques and theoretical calculations, such as DFT . The antioxidant properties of these compounds can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging . The reactivity of these compounds can also be influenced by the presence of metal ions, as seen in the synthesis of metal complexes with potential anti-rheumatic effects .

Scientific Research Applications

Synthesis of Antitumor Compounds

Ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate serves as a precursor in the synthesis of antitumor drugs. A notable application is its use in alternative syntheses of temozolomide, an antitumor drug, which avoids the use of hazardous reagents like methyl isocyanate. This showcases the compound's role in developing safer synthetic routes for important pharmaceuticals (Wang, Stevens, & Thomson, 1994).

Facilitating Novel Synthetic Pathways

The compound is instrumental in facilitating novel synthetic pathways for various heterocyclic compounds. For instance, its photolysis in the presence of certain reagents leads to the formation of thiazole-5-carboxylate esters, which are valuable intermediates in the synthesis of compounds with potential biological activity (Fong, Janowski, Prager, & Taylor, 2004).

Exploration of Metal Complexes for Therapeutic Use

Research into ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has revealed significant antioxidant, analgesic, and anti-rheumatic effects. This demonstrates the potential for developing new therapeutic agents based on the structural framework of this compound (Sherif & Hosny, 2014).

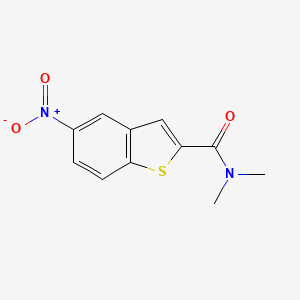

Development of Molluscicidal Compounds

The compound has been utilized in the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties. This research is crucial for developing agents to control snail populations that are intermediate hosts for schistosomiasis, highlighting the compound's role in public health applications (El-bayouki & Basyouni, 1988).

Advancing Electrochemical CO₂ Reduction

Studies involving ionic liquids show the modulation of the electrochemical reduction of carbon dioxide, with this compound playing a role in shifting the reaction course and promoting the formation of carbon monoxide instead of oxalate anion. This research is significant for environmental chemistry and developing new methods for CO₂ capture and conversion (Sun, Ramesha, Kamat, & Brennecke, 2014).

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O3/c1-2-24-10(22)7-17-12(23)11-18-20-21(19-11)9-5-3-8(4-6-9)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVSMWWEQUVJIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)

![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)

![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)